

# Preclinical Profile of Fosravuconazole L-Lysine Ethanolate: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: *Fosravuconazole L-Lysine  
Ethanolate*

Cat. No.: *B607541*

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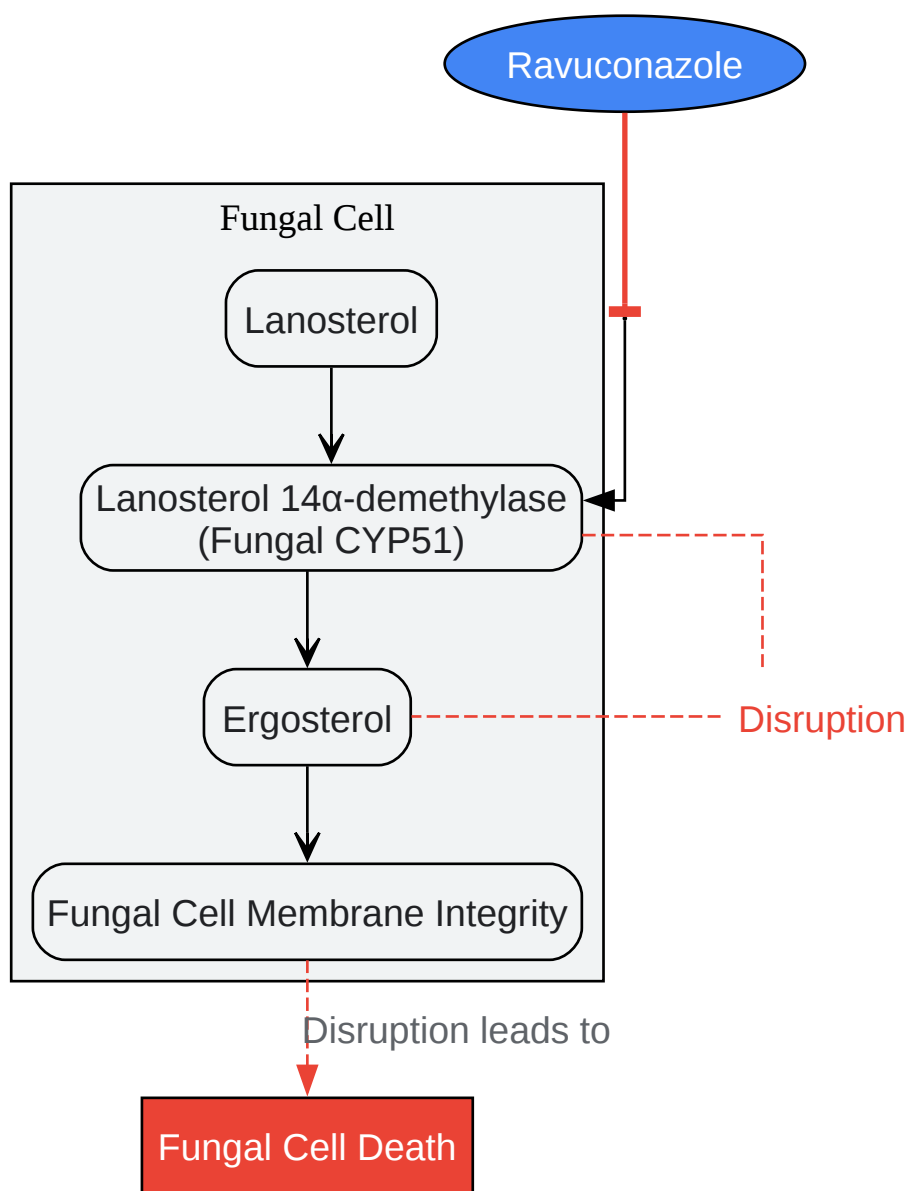
## Introduction

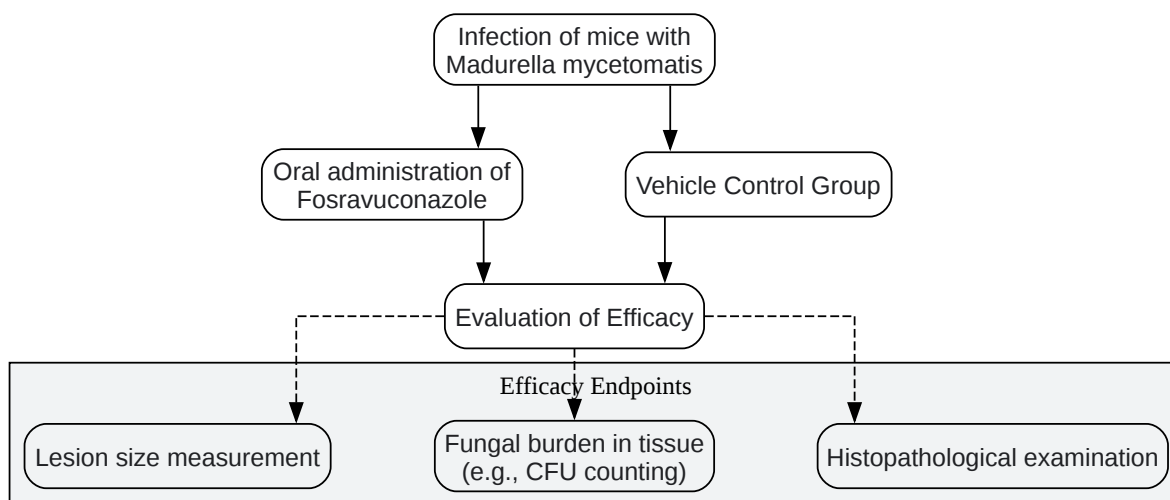
**Fosravuconazole L-lysine ethanolate** is a novel, orally bioavailable triazole antifungal agent. It is a water-soluble prodrug that is rapidly converted in vivo to its active moiety, ravuconazole. This conversion addresses the bioavailability issues previously associated with ravuconazole, unlocking its potent, broad-spectrum antifungal activity.<sup>[1][2]</sup> Developed for the treatment of onychomycosis and other fungal infections, fosravuconazole has demonstrated significant promise in preclinical studies.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the preclinical data for fosravuconazole, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.

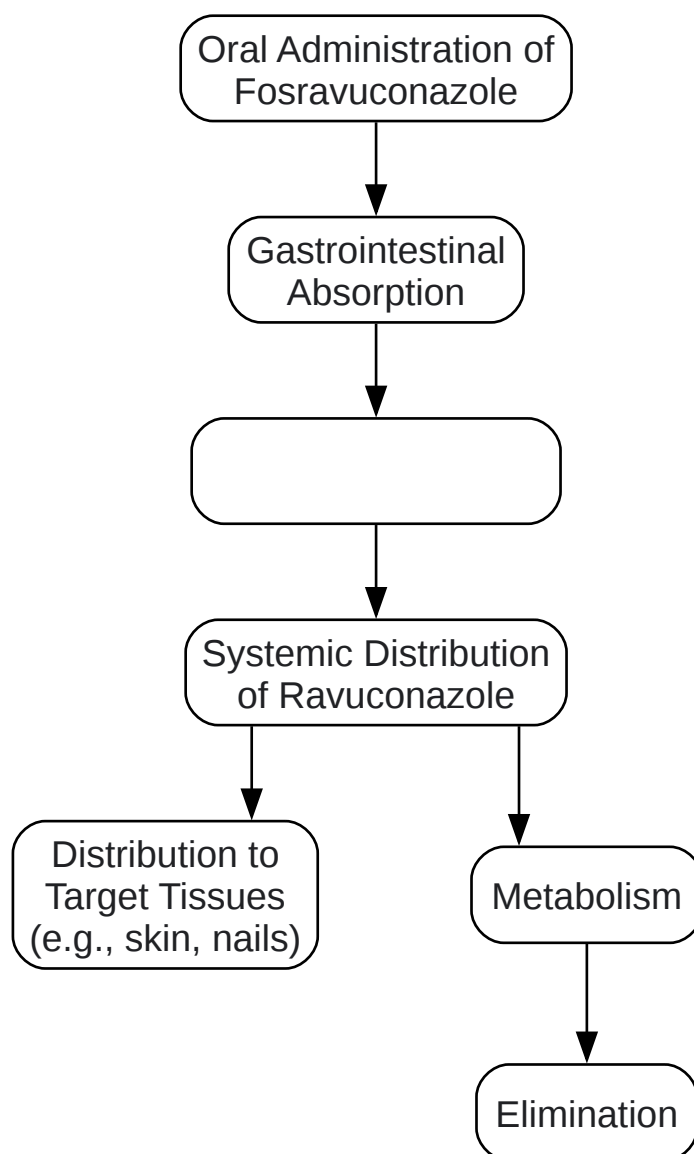
## Mechanism of Action

Fosravuconazole, through its active form ravuconazole, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14 $\alpha$ -demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of lanosterol 14 $\alpha$ -demethylase disrupts the synthesis of ergosterol, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This alteration in the fungal cell membrane composition increases its permeability, disrupts the function of

membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth and cell death.







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## References

- 1. Penetration of ravuconazole, a new triazole antifungal, into rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An advancement in developmental and reproductive toxicity (DART) risk assessment: evaluation of a bioactivity and exposure-based NAM toolbox [frontiersin.org]
- 3. Fosravuconazole | DNDi [dndi.org]
- 4. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
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